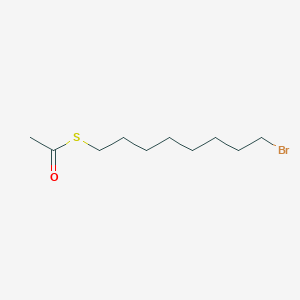![molecular formula C35H50Si2 B14248548 [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 220625-89-8](/img/structure/B14248548.png)
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organic compound that features a fluorene core substituted with hexyl chains and ethynyl groups, capped with trimethylsilane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dihexylfluorene, which is brominated to form 2,7-dibromo-9,9-dihexylfluorene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the ethynyl-substituted fluorene derivative.
Purification: The final product is purified using column chromatography to obtain [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.
科学的研究の応用
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in flexible electronic devices.
Chemical Sensors: Utilized in the development of chemical sensors due to its ability to form stable films with high sensitivity to various analytes.
作用機序
The mechanism of action of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) primarily involves its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The hexyl chains provide solubility in organic solvents, facilitating processing and film formation. The ethynyl groups contribute to the rigidity and planarity of the molecule, enhancing its electronic properties.
類似化合物との比較
[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds such as:
9,9-Dihexyl-2,7-dibromofluorene: Used as an intermediate in the synthesis of various fluorene derivatives.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymer used in OLEDs and other electronic applications.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Another fluorene derivative used in organic electronics.
The uniqueness of [(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) lies in its combination of ethynyl and trimethylsilyl groups, which provide distinct electronic and solubility properties compared to other fluorene derivatives.
特性
CAS番号 |
220625-89-8 |
|---|---|
分子式 |
C35H50Si2 |
分子量 |
526.9 g/mol |
IUPAC名 |
2-[9,9-dihexyl-7-(2-trimethylsilylethynyl)fluoren-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C35H50Si2/c1-9-11-13-15-23-35(24-16-14-12-10-2)33-27-29(21-25-36(3,4)5)17-19-31(33)32-20-18-30(28-34(32)35)22-26-37(6,7)8/h17-20,27-28H,9-16,23-24H2,1-8H3 |
InChIキー |
GOTPXQPMPFVSMI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C#C[Si](C)(C)C)C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
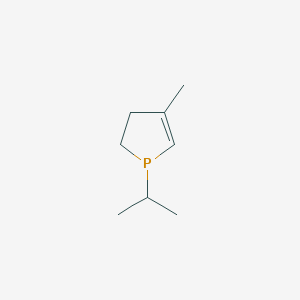
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
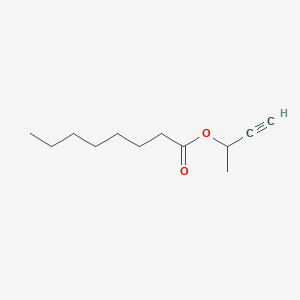

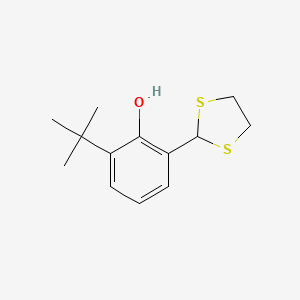

![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
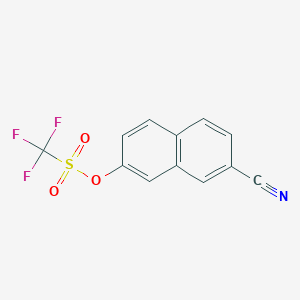
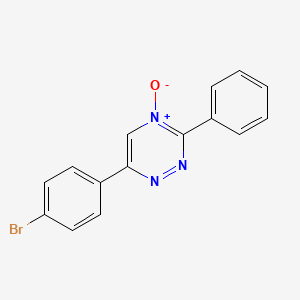
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
